

Microbial Origins of Tridecanoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest				
Compound Name:	Tridecanoic acid			
Cat. No.:	B123370	Get Quote		

Abstract

Tridecanoic acid (C13:0) is a saturated odd-chain fatty acid (OCFA) of significant interest due to its unique metabolic properties and potential applications in pharmaceuticals and as a biomarker. Unlike the more common even-chain fatty acids, tridecanoic acid's microbial origins are central to its natural abundance. This technical guide provides an in-depth exploration of the microbial synthesis of tridecanoic acid, intended for researchers, scientists, and drug development professionals. It covers the key microorganisms involved, the intricate biosynthetic pathways, quantitative production data, detailed experimental protocols for analysis, and the potential role of fatty acids in microbial signaling.

Introduction to Tridecanoic Acid

Tridecanoic acid is a 13-carbon saturated fatty acid that, while found in trace amounts in various natural sources like dairy products and some plants, is primarily synthesized by microorganisms.[1] Its metabolism in higher organisms yields propionyl-CoA, which can enter the tricarboxylic acid (TCA) cycle, highlighting its distinct biochemical role compared to even-chain fatty acids that primarily yield acetyl-CoA.[2] The primary natural producers of OCFAs, including tridecanoic acid, are bacteria residing in the rumen of cattle and other ruminants, as well as anaerobic bacteria in the human colon.[1] This microbial origin makes the study of these pathways and organisms critical for understanding and potentially harnessing the production of this unique fatty acid.

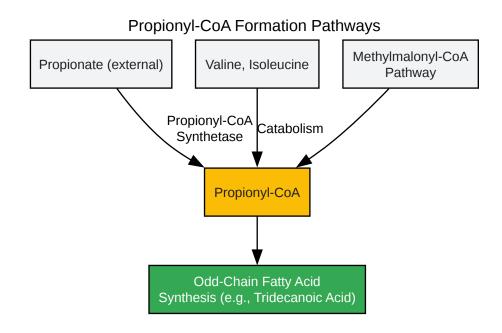
Microbial Producers of Tridecanoic Acid

Several microbial genera have been identified as producers of **tridecanoic acid** and other OCFAs. While most microorganisms naturally produce very low levels of OCFAs, some are notable for their inherent capabilities or their amenability to genetic engineering for enhanced production.

- Rhodococcus: Species such as Rhodococcus opacus are well-known for their ability to
 accumulate large quantities of lipids, including OCFAs.[3] When grown on substrates like
 glucose, odd-carbon fatty acids can constitute up to 30-40% of the total fatty acids.[4]
 Supplementing the growth medium with propionate, a precursor for OCFA synthesis, can
 significantly increase this proportion.[5][6]
- Yarrowia lipolytica: This oleaginous yeast is a popular chassis for metabolic engineering due
 to its high lipid accumulation. While wild-type strains produce negligible OCFAs, engineered
 strains can be potent producers.[7] By manipulating pathways to increase the intracellular
 pool of propionyl-CoA, researchers have successfully shifted its fatty acid profile towards
 OCFAs.[7]
- Escherichia coli: As a well-understood model organism, E. coli has been engineered to
 produce odd-chain free fatty acids, including tridecanoic acid.[8] This typically involves the
 overexpression of a propionyl-CoA synthetase and an acyl-ACP thioesterase with specificity
 for medium-chain fatty acids, along with the supplementation of the culture medium with
 propionate.[8]
- Bacillus sp.: Certain species of Bacillus have been identified as producers of tridecanoic acid with notable antimicrobial properties. For instance, Bacillus sp. LBF-01 was found to produce and secrete tridecanoic acid.
- Synechococcus sp.: This genus of cyanobacteria has also been shown to produce a range of fatty acids, including tridecanoic acid, although typically as a minor component of its total fatty acid profile.

Biosynthesis of Tridecanoic Acid

The biosynthesis of **tridecanoic acid** and other OCFAs hinges on the availability of propionyl-CoA as a starter unit for fatty acid synthesis. This contrasts with the synthesis of even-chain


fatty acids, which utilizes acetyl-CoA.

Propionyl-CoA Precursor Formation

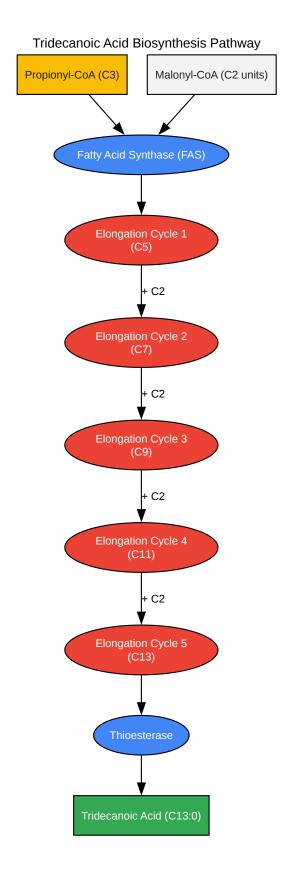
Microorganisms can generate propionyl-CoA through several metabolic routes. The specific pathway utilized can depend on the organism and the available carbon source.

- Propionate Activation: The most direct route is the activation of exogenous propionate, often supplied in the culture medium, to propionyl-CoA. This reaction is typically catalyzed by a propionyl-CoA synthetase.[8]
- Amino Acid Catabolism: The degradation of amino acids such as valine and isoleucine can yield propionyl-CoA as an intermediate.
- Methylmalonyl-CoA Pathway: This pathway is another significant route for propionyl-CoA metabolism.

The following diagram illustrates the central role of propionyl-CoA in initiating odd-chain fatty acid synthesis.

Click to download full resolution via product page

Caption: Key pathways for the formation of propionyl-CoA, the precursor for odd-chain fatty acid synthesis.


Fatty Acid Elongation

Once propionyl-CoA is available, it serves as the primer for the fatty acid synthase (FAS) complex. The elongation process involves the sequential addition of two-carbon units from malonyl-CoA.

- Initiation: Propionyl-CoA is condensed with malonyl-ACP to form a five-carbon intermediate.
- Elongation Cycles: A series of condensation, reduction, and dehydration reactions, catalyzed by the FAS complex, adds two carbons per cycle.
- Termination: For tridecanoic acid (C13:0), the elongation process terminates after five cycles. The release of the final fatty acid is often facilitated by a thioesterase.

The overall synthesis of **tridecanoic acid** can be visualized as follows:

Click to download full resolution via product page

Caption: Stepwise elongation process for the synthesis of **tridecanoic acid** from propionyl-CoA.

Quantitative Data on Microbial Production

The following tables summarize quantitative data on the production of odd-chain fatty acids, including **tridecanoic acid**, by various microorganisms under different conditions.

Table 1: Odd-Chain Fatty Acid Production in Engineered E. coli

Strain	Thioester ase Origin	Precursor Supplem entation	Total OCFAs (mg/L)	% OCFAs of Total FFAs	Major OCFAs	Referenc e
ML103 (pXZM12, pBAD- prpE)	Umbellulari a californica	Propionate	276	23.43%	Undecanoi c acid (C11:0), Tridecanoi c acid (C13:0)	[8]
ML103 (pXZ18, pBAD- prpE)	Ricinus communis	Propionate	297	17.68%	Pentadeca noic acid (C15:0)	[8]

Table 2: Odd-Chain Fatty Acid Production in Yarrowia lipolytica

Strain	Genetic Modificati on	Carbon Source	Total OCFAs (g/L)	% OCFAs of Total Lipids	Major OCFAs	Referenc e
Wild-type	None	Glucose + Propionate	0.01 - 0.12	-	-	[7]
JMY9178 (Engineere d)	Overexpre ssion of YIOLE1	Glucose + 5 g/L Sodium Propionate	-	67.39%	Heptadece noic acid (C17:1)	[9]
Obese Δphd1	Deletion of PHD1 in obese strain	Glucose + Propionate	0.57	-	Heptadece noic acid (C17:1)	[7]
Obese Δphd1 (Fed- batch)	Deletion of PHD1 in obese strain	Glucose + Propionate	0.75	-	Heptadece noic acid (C17:1)	[7]

Table 3: Odd-Chain Fatty Acid Composition in Rhodococcus sp.

Species	Carbon Source	% OCFAs of Total Fatty Acids	Major OCFAs	Reference
Rhodococcus sp. YHY01	Propionate	69%	C17:0, C15:0	[5]
Rhodococcus opacus PD630	Glucose	~30%	C15:0, C17:0, C17:1	[4]
Rhodococcus jostii RHA1	Glucose	~40%	C15:0, C17:0, C17:1	[4]

Experimental Protocols

Accurate quantification and characterization of **tridecanoic acid** from microbial sources require robust experimental protocols. The following sections detail the key methodologies.

Microbial Cultivation for OCFA Production

- Strain Selection and Pre-culture: Select the microbial strain of interest (e.g., E. coli, Y. lipolytica, Rhodococcus sp.). Prepare a pre-culture by inoculating a single colony into a suitable rich medium and incubating overnight at the optimal temperature and shaking speed for the organism.
- Inoculation and Growth: Inoculate the main culture medium with the pre-culture to a starting OD600 of approximately 0.05-0.1. The main culture medium should be defined and optimized for lipid production, typically containing a high carbon-to-nitrogen ratio to induce lipid accumulation.
- Induction and Precursor Feeding: For engineered strains, induce the expression of relevant genes (e.g., thioesterases, propionyl-CoA synthetase) at the appropriate cell density (e.g., mid-log phase) using an inducer like IPTG or anhydrotetracycline. If required, supplement the medium with a precursor like sodium propionate. The concentration of propionate should be optimized as high concentrations can be toxic to the cells.[7]
- Harvesting: Cultivate for a predetermined period (e.g., 24-72 hours) until the late stationary phase to allow for sufficient product accumulation.[10] Harvest the cells by centrifugation.

Extraction and Derivatization to Fatty Acid Methyl Esters (FAMEs)

The analysis of fatty acids by Gas Chromatography (GC) typically requires their conversion to more volatile methyl esters (FAMEs).

- Cell Lysis and Lipid Extraction:
 - Resuspend the cell pellet in a known volume of solvent. A common method is the Bligh-Dyer method, which uses a chloroform:methanol:water mixture to create a biphasic system.[11]

Foundational & Exploratory

- Disrupt the cells using physical methods like sonication or bead beating to release intracellular lipids.[11]
- Centrifuge to separate the phases. The lipids will be in the lower chloroform phase.
- Carefully collect the chloroform layer.[12]
- Derivatization (Methylation):
 - Acid-catalyzed methylation: Evaporate the chloroform and add an anhydrous solution of HCl in methanol (e.g., 1.25 M).[10] Heat the mixture (e.g., at 50°C overnight or 80°C for 1-2 hours) to convert the fatty acids to FAMEs.[10][13]
 - Base-catalyzed transesterification: For esterified fatty acids (e.g., in phospholipids or triglycerides), a milder base-catalyzed method using sodium methoxide in methanol can be used.[10]

FAME Extraction:

- After methylation, add water and a non-polar solvent like hexane or petroleum ether to extract the FAMEs.[10][13]
- Vortex thoroughly and centrifuge to separate the phases.
- The FAMEs will be in the upper organic layer, which can then be collected for GC analysis. [10]

The following workflow diagram summarizes the process from microbial culture to FAME analysis.

Microbial Culture Cell Harvesting (Centrifugation) Lipid Extraction (e.g., Bligh-Dyer) Derivatization to FAMEs (Acid/Base Catalysis) FAME Extraction (Hexane)

Workflow for Microbial Fatty Acid Analysis

Click to download full resolution via product page

Caption: A generalized workflow for the extraction and analysis of fatty acids from microbial cultures.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

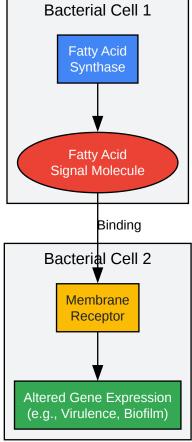
 Instrumentation: Use a gas chromatograph equipped with a mass spectrometer (MS) or a flame ionization detector (FID). A capillary column suitable for FAME analysis (e.g., HP-5ms) should be used.[10]

Method:

- Inject a small volume (e.g., 1 μ L) of the FAME extract into the GC.
- Use a temperature program to separate the FAMEs based on their boiling points and polarity. A typical program might start at a lower temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 250-300°C), and hold for a period to ensure all compounds elute.
 [10]
- Helium is commonly used as the carrier gas.
- Identification and Quantification:
 - Identification: Identify the tridecanoic acid methyl ester peak by comparing its retention time and mass spectrum to that of a pure standard.
 - Quantification: Use an internal standard (e.g., a fatty acid not naturally present in the organism, such as pentadecanoic acid or heptadecanoic acid, if not produced by the microbe) added at the beginning of the extraction process to correct for sample loss.[10]
 Create a calibration curve using known concentrations of the tridecanoic acid methyl ester standard to quantify its concentration in the sample.

Role in Microbial Signaling

While the role of **tridecanoic acid** as a specific signaling molecule is not yet well-defined, fatty acids, in general, are known to be involved in microbial communication and the regulation of virulence.[14][15]


- Quorum Sensing: Some bacteria use fatty acid derivatives as autoinducers in quorum sensing, a mechanism of cell-to-cell communication that allows bacteria to coordinate gene expression based on population density.[16] For example, cis-2-decenoic acid is a signaling molecule that can induce biofilm dispersion.[15][17]
- Virulence Factor Regulation: At sublethal concentrations, certain fatty acids can modulate the production of virulence factors in pathogenic bacteria like Pseudomonas aeruginosa and Chromobacterium violaceum.[14][18]

• Biofilm Formation: Fatty acids can influence biofilm formation. For instance, undecanoic acid, lauric acid, and N-**tridecanoic acid** have been shown to inhibit biofilm formation in E. coli. [17][19]

The potential involvement of **tridecanoic acid** in these signaling pathways is an active area of research. The diagram below illustrates the general concept of fatty acids in bacterial signaling.

General Role of Fatty Acids in Bacterial Signaling Bacterial Cell 1

Click to download full resolution via product page

Caption: Conceptual diagram of a fatty acid acting as a signaling molecule between bacterial cells.

Conclusion and Future Perspectives

Tridecanoic acid is a microbially-derived odd-chain fatty acid with growing importance. Significant progress has been made in identifying microbial producers and developing engineered strains for enhanced production, particularly in organisms like Rhodococcus and Yarrowia lipolytica. The key to this production is the efficient generation of the propionyl-CoA precursor. Standardized protocols for extraction and GC-MS analysis are crucial for accurate quantification and further research. While the specific signaling roles of tridecanoic acid are still being elucidated, the broader involvement of fatty acids in microbial communication suggests a promising avenue for future investigation. Further research into novel microbial sources, optimization of fermentation processes, and a deeper understanding of the regulatory networks governing OCFA synthesis will be vital for realizing the full potential of tridecanoic acid in various biotechnological and pharmaceutical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. mdpi.com [mdpi.com]
- 2. news-medical.net [news-medical.net]
- 3. Rhodococcus as Biofactories for Microbial Oil Production PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative and Functional Genomics of Rhodococcus opacus PD630 for Biofuels Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of odd chain fatty acid production by Yarrowia lipolytica PMC [pmc.ncbi.nlm.nih.gov]
- 8. Engineering Escherichia coli for odd straight medium chain free fatty acid production PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Quantification of Bacterial Fatty Acids by Extraction and Methylation PMC [pmc.ncbi.nlm.nih.gov]

Foundational & Exploratory

- 11. What Are the Methods for Extracting Bacterial Cell Membrane Lipids? | MtoZ Biolabs [mtoz-biolabs.com]
- 12. The NFDI4Microbiota Knowledge Base [knowledgebase.nfdi4microbiota.de]
- 13. static.igem.org [static.igem.org]
- 14. Tetradecanoic Acids With Anti-Virulence Properties Increase the Pathogenicity of Pseudomonas aeruginosa in a Murine Cutaneous Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. frontiersin.org [frontiersin.org]
- 16. Bacterial Quorum Sensing Molecules Promote Allergic Airway Inflammation by Activating the Retinoic Acid Response PMC [pmc.ncbi.nlm.nih.gov]
- 17. Undecanoic Acid, Lauric Acid, and N-Tridecanoic Acid Inhibit Escherichia coli Persistence and Biofilm Formation PMC [pmc.ncbi.nlm.nih.gov]
- 18. Role of fatty acids in modulating quorum sensing in Pseudomonas aeruginosa and Chromobacterium violaceum: an integrated experimental and computational analysis PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Undecanoic Acid, Lauric Acid, and N-Tridecanoic Acid Inhibit Escherichia coli Persistence and Biofilm Formation PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Microbial Origins of Tridecanoic Acid: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b123370#microbial-origins-of-tridecanoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com